S-Phenylmercapturic acid

Übersicht

Beschreibung

Synthesis Analysis

S-PMA is formed in the human body as a result of the metabolic processing of benzene. Benzene is metabolized to benzene oxide-oxepin, which then reacts with glutathione to form S-phenylglutathione. This metabolite undergoes further processing, leading to the formation of S-PMA, which is excreted in urine. This metabolic pathway highlights the body's defense mechanism against benzene toxicity, capturing the reactive intermediate (benzene oxide) and facilitating its excretion.

Molecular Structure Analysis

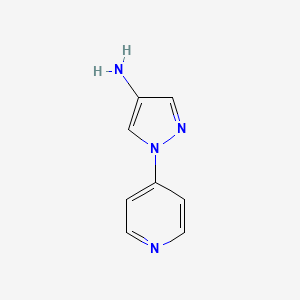

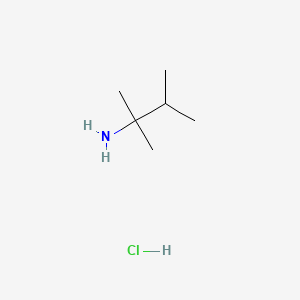

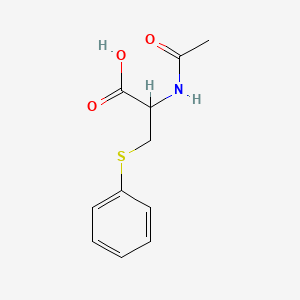

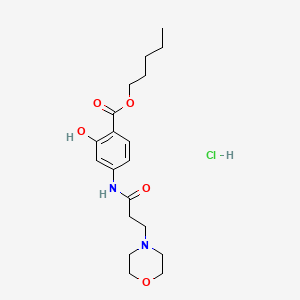

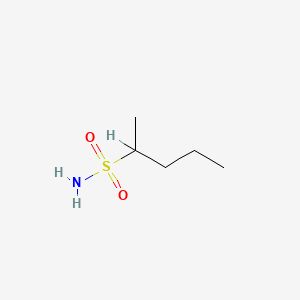

The molecular structure of S-PMA involves a phenyl group attached to a sulfur atom, which is further linked to a carbonyl group forming the mercapturic acid moiety. This structure is crucial for its biological activity and detection in urine as a biomarker for benzene exposure. The specific molecular interactions of S-PMA with analytical detection systems, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), underpin its reliable quantification in biomonitoring studies.

Chemical Reactions and Properties

S-PMA's chemical properties, including its reactivity and stability, are fundamental to its role as a biomarker. It is stable under acidic and neutral conditions, allowing for its detection in urine samples without significant degradation. The compound's reactivity with detection reagents in analytical methods, such as derivatization in chromatography, enhances its detectability and quantification accuracy.

Physical Properties Analysis

The physical properties of S-PMA, such as solubility in water and organic solvents, are important for its extraction and analysis from biological matrices. Its moderate polarity allows for efficient extraction from urine using techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), facilitating its subsequent analysis by chromatographic and mass spectrometric methods.

Chemical Properties Analysis

S-PMA's chemical behavior, particularly its response to analytical procedures, is crucial for its detection and quantification. The compound's ionization under negative electrospray ionization conditions and its specific mass-to-charge (m/z) transitions are utilized in LC-MS/MS methods for sensitive and specific detection in urine samples. These analytical characteristics enable the differentiation of S-PMA from other urinary constituents and potential biomarkers.

Wissenschaftliche Forschungsanwendungen

Biomarker for Benzene Exposure

S-Phenylmercapturic acid is recognized as a specific biomarker for assessing human exposure to benzene. It is a minor metabolite of benzene and is particularly useful in evaluating occupational exposure to this chemical. The presence of S-Phenylmercapturic acid in urine is indicative of benzene exposure, making it a valuable tool in occupational health and environmental studies. For instance, a study demonstrated the use of this biomarker in monitoring benzene exposure among workers in petrochemical and industrial areas in Korea, highlighting its efficacy in environmental and occupational health surveillance (Fang et al., 2000).

Analytical Techniques for Detection

Advancements in analytical methods have improved the detection and quantification of S-Phenylmercapturic acid. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly used. These methods are not only specific and sensitive but also enable high-throughput analysis, essential for large-scale biomonitoring studies. An example of such a method was developed for the determination of S-Phenylmercapturic acid in human urine, offering a fast and sensitive approach for monitoring benzene exposure (Li et al., 2006).

Understanding Benzene Metabolism

Research into the metabolism of benzene has identified S-Phenylmercapturic acid as a key metabolite, formed through the reaction of intracellular glutathione with benzene oxide-oxepin. Understanding this metabolic pathway is crucial for assessing the impact of benzene exposure on human health. Studies such as the one conducted by Henderson et al. (2005) provide insights into the biochemical processes leading to the formation of S-Phenylmercapturic acid and its role in benzene metabolism (Henderson et al., 2005).

Role in Molecular Epidemiology Studies

S-Phenylmercapturic acid is also used in molecular epidemiology studies to assess the exposure levels of benzene among different populations. Its detection in urine samples can provide valuable data on the exposure levels in various environments, from industrial settings to urban areas. This application is exemplified in a study that used S-Phenylmercapturic acid as a biomarker in a European study of populations exposed to varying levels of benzene (Farmer et al., 2005).

Safety And Hazards

When handling S-PMA, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Phenylmercapturic acid | |

CAS RN |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike other benzene metabolites like trans,trans-muconic acid, S-PMA is not produced from other common sources. This makes it a more specific indicator of benzene exposure, even at low levels. []

ANone: Several techniques are used, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection [, , ], diode-array detection (DAD) [], or mass spectrometry (MS) [, , , , , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for S-PMA analysis. [, , , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Provides a rapid and cost-effective screening method. [, , , ]

A: * Low concentrations in urine: Especially at low exposure levels, necessitating highly sensitive analytical methods. [, , ]* Presence of a precursor: Pre-S-phenylmercapturic acid in urine can convert to S-PMA during acidification, leading to overestimations. [, , ] This variability necessitates standardized sample preparation, potentially including quantitative hydrolysis for total S-PMA measurement. [, , ]* Influence of smoking: Smokers generally exhibit higher S-PMA levels, even without occupational exposure. [, ] This emphasizes the importance of considering smoking habits when interpreting S-PMA data. []

A: The pH at which urine samples are prepared significantly impacts the final S-PMA concentration. Acidic conditions convert pre-S-PMA to S-PMA, leading to artificially high results if not standardized across laboratories. [] Neutral pH during sample preparation might provide a more accurate baseline but could underestimate total potential S-PMA. []

ANone: Automated systems offer several benefits, including:

- Increased throughput: Enables the analysis of a large number of samples, crucial for large-scale studies and biomonitoring programs. [, , ]

- Reduced manual labor: Minimizes human error and improves efficiency, freeing up resources for other tasks. []

- Improved reproducibility: Standardized procedures enhance the consistency and reliability of results. []

A: Benzene metabolism involves its initial conversion to benzene oxide-oxepin. This reactive intermediate primarily rearranges to phenol but can also react with glutathione, albeit inefficiently, to form pre-S-PMA. This precursor then undergoes further enzymatic processing and dehydration to yield S-PMA, which is excreted in urine. []

A: Glutathione acts as a detoxifying agent, conjugating with the reactive benzene oxide-oxepin to prevent its further metabolism into potentially harmful metabolites. This conjugation is a crucial step in the pathway leading to the formation of S-PMA. []

A: While benzene oxide-oxepin can be conjugated with glutathione to initiate S-PMA formation, this reaction is relatively inefficient at physiological pH. The spontaneous rearrangement of benzene oxide-oxepin to phenol is much faster, making phenol the major metabolite of benzene. []

A: Polymorphisms in genes like CYP2E1, NQO1, EPHX1, and GSTT1 can influence the activity of enzymes involved in benzene metabolism, thus impacting S-PMA levels. [, ] Notably, GSTT1 deletions are significantly associated with higher S-PMA levels, highlighting the importance of considering genetic factors in exposure assessment. [, , ]

ANone: S-PMA analysis serves as a valuable tool for:

- Biological monitoring: Accurately assessing benzene exposure in workers, particularly in industries like petrochemicals, footwear manufacturing, and oil refineries. [, , , , , , , , , ]

- Risk assessment: Identifying individuals and populations at higher risk of benzene-related health effects, allowing for timely intervention and prevention strategies. [, , ]

- Evaluating effectiveness of control measures: Assessing the impact of workplace interventions aimed at reducing benzene exposure and protecting worker health. []

ANone: Future research can focus on:

- Standardized analytical methods: Developing and validating highly sensitive and specific methods with minimized inter-laboratory variability, particularly for low exposure levels. []

- Understanding genetic influences: Further elucidating the role of genetic polymorphisms on S-PMA levels to improve personalized exposure assessment and risk stratification. []

- Exploring other exposure sources: Investigating the contribution of non-occupational sources, like traffic pollution and environmental tobacco smoke, to S-PMA levels. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)